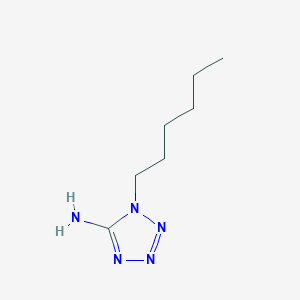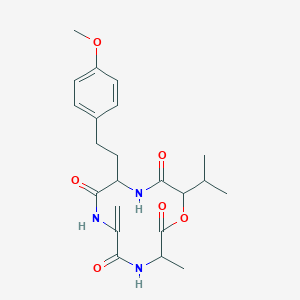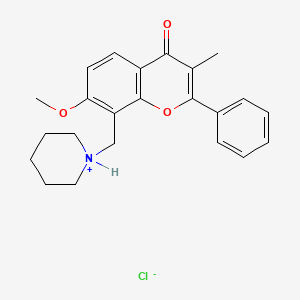
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom. The presence of phenyl groups attached to the nitrogen atoms adds to its chemical complexity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine typically involves the reaction of phenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the formation of the dithiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Aplicaciones Científicas De Investigación
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine involves its interaction with specific molecular targets. The compound can intercalate with DNA, disrupting its normal function and leading to cell death. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-3-(phenylimino)-3H-phenothiazin-7-amine: This compound shares a similar structure but has a different ring system.
N-Phenyl-3-(phenylimino)-3H-1,2,4-thiadiazol-5-amine: Another related compound with a thiadiazole ring instead of a dithiazole ring.
Uniqueness
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine is unique due to its dithiazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57633-33-7 |
|---|---|
Fórmula molecular |
C14H11N3S2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-phenyl-5-phenylimino-1,2,4-dithiazol-3-amine |
InChI |
InChI=1S/C14H11N3S2/c1-3-7-11(8-4-1)15-13-17-14(19-18-13)16-12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |
Clave InChI |
QYONIVOJUDNNPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

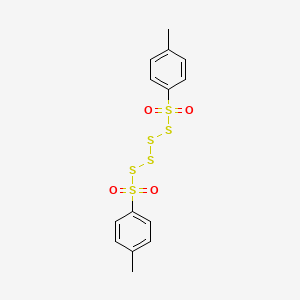
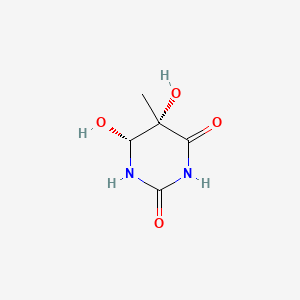




![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)

